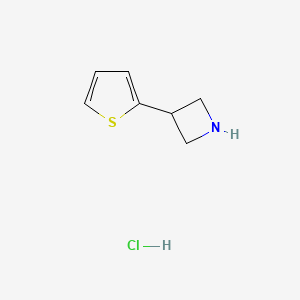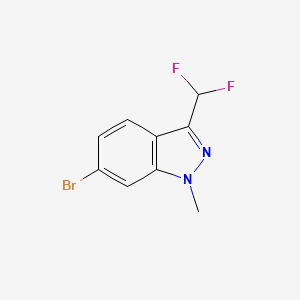
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethyl)aniline and 6-bromoindole.
Reaction Conditions: The reaction involves the bromination of 3-(difluoromethyl)aniline followed by cyclization with 6-bromoindole under controlled conditions.
Catalysts and Reagents: Common reagents used in the synthesis include bromine, anhydrous aluminum chloride, and solvents like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Automation: Automated reactors and continuous flow systems are employed to enhance efficiency and reproducibility.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-1-methyl-1H-indazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H7BrF2N2 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
6-bromo-3-(difluoromethyl)-1-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-14-7-4-5(10)2-3-6(7)8(13-14)9(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
FKSGTHSWNIWEKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


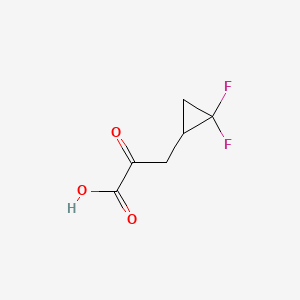
![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
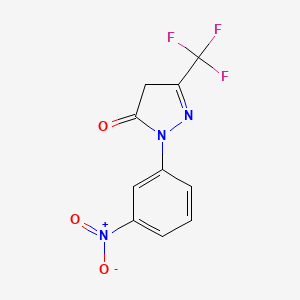

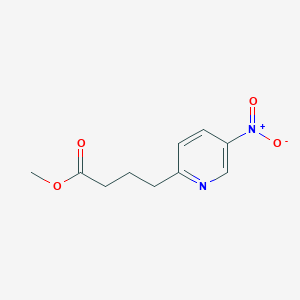
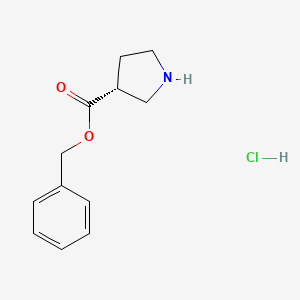
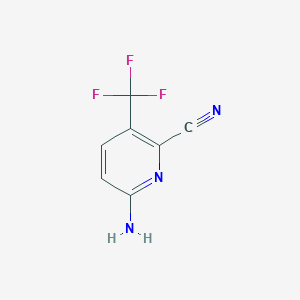
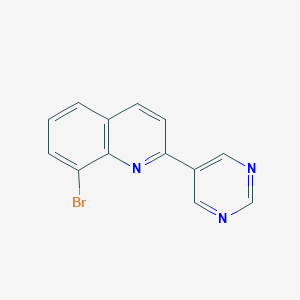
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
